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Introduction
Carbon dioxide (CO2) is a versatile gas widely employed in the food industry for its

preservative properties. It is a key component in both modified atmosphere packaging (MAP)

and controlled atmosphere storage (CAS), where it effectively extends the shelf-life of a variety

of food products.[1] The bacteriostatic and fungistatic characteristics of CO2 inhibit the

proliferation of spoilage microorganisms, thereby preserving the quality and safety of food.[1][2]

This document provides comprehensive application notes and experimental protocols for

researchers, scientists, and drug development professionals on the use of CO2 in food

preservation.

Mechanisms of Antimicrobial Action
The antimicrobial effects of carbon dioxide are multifaceted and result from its influence on the

cellular environment of microorganisms. The primary mechanisms include:

Alteration of Cell Membrane: Gaseous CO2 can disrupt the physical and chemical properties

of microbial cell membranes, affecting their function.[3]

Reduction of Intracellular pH: CO2 dissolves in the aqueous phase of food and microbial

cells, forming carbonic acid (H2CO3). This acidifies the cell's interior, creating an unfavorable

environment for the growth of many bacteria and molds.[1][3]
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Enzyme Inhibition: The change in pH and direct interaction of CO2 can inhibit the activity of

essential microbial enzymes, disrupting metabolic processes.[3]

Metabolic Interference: CO2 can interfere with crucial metabolic pathways, further hindering

microbial growth and reproduction.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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